molecular formula C5H13NO2 B14310108 N-Ethyl-N-hydroxy-2-methoxyethan-1-amine CAS No. 115717-35-6

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine

Cat. No.: B14310108
CAS No.: 115717-35-6
M. Wt: 119.16 g/mol
InChI Key: SHHFNAUNPIZQRE-UHFFFAOYSA-N
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Description

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group, a hydroxy group, and a methoxy group attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-hydroxy-2-methoxyethan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-methoxyethan-1-amine with ethyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or methoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce primary or secondary amines.

Scientific Research Applications

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-Ethyl-N-hydroxy-2-methoxyethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions that modify its structure and function. Its effects are mediated through interactions with enzymes, receptors, and other biomolecules, leading to changes in cellular processes and biochemical pathways.

Comparison with Similar Compounds

N-Ethyl-N-hydroxy-2-methoxyethan-1-amine can be compared with other similar compounds, such as:

    N-Methyl-N-hydroxy-2-methoxyethan-1-amine: Similar structure but with a methyl group instead of an ethyl group.

    N-Ethyl-N-hydroxy-2-ethoxyethan-1-amine: Similar structure but with an ethoxy group instead of a methoxy group.

    N-Ethyl-N-hydroxy-2-methoxypropan-1-amine: Similar structure but with a propanamine backbone instead of an ethanamine backbone.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and chemical properties.

Properties

115717-35-6

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

N-ethyl-N-(2-methoxyethyl)hydroxylamine

InChI

InChI=1S/C5H13NO2/c1-3-6(7)4-5-8-2/h7H,3-5H2,1-2H3

InChI Key

SHHFNAUNPIZQRE-UHFFFAOYSA-N

Canonical SMILES

CCN(CCOC)O

Origin of Product

United States

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